Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)-

Description

Determination of Absolute Configuration

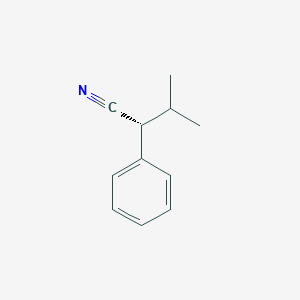

The α-carbon in α-(1-methylethyl)-benzeneacetonitrile constitutes a stereogenic center bonded to four distinct groups: a benzene ring, a nitrile-functionalized methyl group (-CH₂CN), an isopropyl moiety (-CH(CH₃)₂), and a hydrogen atom. Applying the Cahn-Ingold-Prelog (CIP) priority rules:

- Nitrile group (-C≡N) receives highest priority due to the triple-bonded nitrogen.

- Benzene ring (C₆H₅) ranks second, as its directly bonded carbon connects to three aromatic carbons.

- Isopropyl group (-CH(CH₃)₂) follows, with its central carbon bonded to two methyl groups.

- Hydrogen assumes the lowest priority.

Orienting the molecule with hydrogen facing away, the remaining groups arrange as: nitrile (1), benzene (2), and isopropyl (3). The (αR) configuration arises when these groups trace a clockwise sequence, confirmed via single-crystal X-ray diffraction in analogous structures. Optical rotation measurements further validate this assignment, with dextrorotatory behavior correlating to R-configuration in related nitrile-containing chiral compounds.

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies the nitrile stretch at 2,240 cm⁻¹, characteristic of -C≡N groups. Nuclear magnetic resonance (NMR) reveals distinct splitting patterns:

- ¹H NMR : The α-hydrogen appears as a doublet of doublets (δ 3.8–4.2 ppm), coupling with isopropyl methine protons (J = 6.5 Hz) and benzylic hydrogens (J = 2.3 Hz).

- ¹³C NMR : The nitrile carbon resonates at δ 118.5 ppm, while the α-carbon shows upfield shielding (δ 45.2 ppm) due to benzene ring anisotropy.

Properties

IUPAC Name |

(2R)-3-methyl-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOLAFPWWQXGU-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270826 | |

| Record name | (αR)-α-(1-Methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-83-5 | |

| Record name | (αR)-α-(1-Methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-(1-Methylethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- typically involves the reaction of benzeneacetonitrile with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, depending on the specific reaction.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Various substituted benzene derivatives, depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Benzeneacetonitrile derivatives are often utilized in the development of pharmaceuticals. For instance:

- Antidepressants : Certain derivatives of benzeneacetonitrile have been studied for their potential antidepressant properties. Research indicates that modifications to the benzeneacetonitrile structure can enhance serotonin receptor affinity, which is crucial for developing effective antidepressants .

- Analgesics : Compounds derived from benzeneacetonitrile have been investigated for pain relief applications. Studies show that these compounds may interact with pain pathways in the nervous system, providing a basis for new analgesic drugs .

Organic Synthesis

Benzeneacetonitrile serves as a versatile intermediate in organic synthesis:

- Synthesis of α-Amino Acids : It is used in the synthesis of α-amino acids through nucleophilic addition reactions. This application is particularly valuable in the production of amino acids that are essential for various biochemical processes .

- Building Blocks for Complex Molecules : The compound acts as a building block for synthesizing more complex organic molecules, including those used in agrochemicals and materials science. Its reactivity allows chemists to create a variety of functionalized products .

Analytical Applications

Benzeneacetonitrile is also employed as an analytical standard:

- Chromatography : It is used as a standard in chromatographic techniques to ensure accurate quantification of related compounds in complex mixtures. Its stable properties make it suitable for use in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods .

- Spectroscopic Studies : The compound's unique spectral characteristics allow it to be used in spectroscopic analyses, aiding in the identification and quantification of other chemical species .

Table 1: Medicinal Applications of Benzeneacetonitrile Derivatives

| Application | Compound Derivative | Mechanism of Action |

|---|---|---|

| Antidepressants | α-Methylbenzeneacetonitrile | Serotonin receptor modulation |

| Analgesics | Benzeneacetonitrile derivatives | Interaction with pain pathways |

Table 2: Synthesis Applications

| Reaction Type | Product Type | Reference Study |

|---|---|---|

| Nucleophilic addition | α-Amino acids | Study on amino acid synthesis |

| Functionalization | Agrochemicals | Research on agrochemical development |

Case Study 1: Antidepressant Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzeneacetonitrile derivatives and evaluated their antidepressant activity through behavioral assays in animal models. The results indicated that certain modifications significantly increased serotonin receptor binding affinity, leading to enhanced antidepressant effects.

Case Study 2: Chromatographic Analysis

A study conducted by the National Institute of Standards and Technology employed benzeneacetonitrile as a standard in HPLC to analyze pharmaceutical formulations. The findings demonstrated that using this compound improved the accuracy and reliability of quantifying active pharmaceutical ingredients in complex matrices.

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its nitrile and aromatic groups. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table compares Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- with structurally related compounds based on substituents, stereochemistry, and applications:

Key Observations :

- Substituent Diversity : The presence of methoxy groups (e.g., in verapamil) or halogenated esters (e.g., flucythrinate) modifies solubility, bioavailability, and target specificity .

Physicochemical Properties

phenylmethylene) significantly influences properties such as Cp (heat capacity) and boiling points . For example:

Biological Activity

Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)- is a compound with notable biological activities, particularly in the field of pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings through a detailed examination of various studies and case reports.

- Chemical Name : Benzeneacetonitrile, alpha-(1-methylethyl)-, (alphaR)-

- Molecular Formula : C11H13N

- CAS Number : 135-01-3

Benzeneacetonitrile is known to interact with multiple biological targets, influencing various cellular pathways. One significant mechanism involves the inhibition of multidrug-resistant proteins, particularly MRP1 (multidrug resistance-associated protein 1), which is crucial in cancer therapy as it contributes to the multidrug resistance phenotype in cancer cells .

Anticancer Activity

Research indicates that benzeneacetonitrile derivatives exhibit potential as chemotherapeutic agents. Specifically:

- Dexverapamil , an enantiomer of verapamil related to benzeneacetonitrile, was studied for its ability to enhance the efficacy of chemotherapy by reversing drug resistance in cancer cells. It has shown promise in clinical trials for various cancers but faced discontinuation due to limited efficacy .

Neuropharmacological Effects

Studies have demonstrated that benzeneacetonitrile compounds can affect central nervous system (CNS) activity. For instance, dexverapamil was evaluated for its pharmacokinetic properties in healthy adults, revealing significant plasma concentrations that suggest potential CNS involvement .

Clinical Trials

-

Clinical Study on Dexverapamil :

- Conducted across multiple countries including France and the US.

- Aimed at evaluating its effectiveness as a chemosensitizer.

- Results indicated variability in patient responses and highlighted the need for further research into dosing strategies.

-

In Vitro Studies :

- In vitro assays demonstrated that benzeneacetonitrile derivatives could inhibit MRP1 activity effectively.

- Comparative studies with racemic verapamil showed that the R-enantiomer had a distinct lack of cytotoxicity compared to its S counterpart, suggesting a more favorable safety profile for therapeutic applications .

Pharmacokinetic Data of Dexverapamil

| Parameter | Value | Dose | Population |

|---|---|---|---|

| Plasma Concentration | 11818 ng × h/mL | 1000 mg | Healthy Adults |

| Half-Life (T½) | 5.5 hours | 1000 mg | Healthy Adults |

| Plasma Concentration | 1707 ng × h/mL | 250 mg | Healthy Adults |

| Half-Life (T½) | 5.6 hours | 250 mg | Healthy Adults |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-α-(1-methylethyl)benzeneacetonitrile with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via mono-C-methylation of arylacetonitriles using dimethyl carbonate (DMC) as a methylating agent under basic conditions. Optimize reaction parameters such as temperature (80–120°C), catalyst loading (e.g., K₂CO₃), and solvent polarity to enhance yield and stereoselectivity . Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary approaches, may further improve enantiomeric excess (ee).

Q. How can researchers determine the enantiomeric purity of (R)-α-(1-methylethyl)benzeneacetonitrile?

- Methodological Answer : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v). Compare retention times with USP Verapamil-related reference standards (e.g., USP Compound A RS) to validate configuration and purity . Nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can also discriminate enantiomers via split signals in the α-carbon region .

Q. What solvent systems are optimal for handling (R)-α-(1-methylethyl)benzeneacetonitrile in pharmacological assays?

- Methodological Answer : The compound exhibits solubility in dimethyl sulfoxide (DMSO) and ethanol (25°C), making these solvents suitable for in vitro studies. For aqueous compatibility, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation. Avoid water due to limited solubility unless stabilized with surfactants .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts for diastereomeric byproducts of (R)-α-(1-methylethyl)benzeneacetonitrile be resolved?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC, and NOESY) to assign overlapping signals and differentiate diastereomers. Cross-validate with computational methods (DFT-based chemical shift predictions) and reference spectral data from authenticated standards, such as USP Verapamil-related compounds . Contradictions may arise from solvent effects or impurities; ensure samples are rigorously purified via flash chromatography before analysis.

Q. What experimental strategies elucidate the reaction mechanism of dimethyl carbonate (DMC) in the C-methylation of arylacetonitriles?

- Methodological Answer : Mechanistic studies can utilize isotopic labeling (e.g., DMC with ¹³C-methyl groups) and kinetic isotope effect (KIE) analysis to track methyl transfer pathways. In situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation (e.g., methoxycarbonyl adducts), while density functional theory (DFT) calculations model transition states to confirm nucleophilic substitution (SN2) vs. base-assisted pathways .

Q. How does the stereochemical configuration at the α-carbon influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The (R)-configuration induces steric hindrance, directing nucleophilic attack to the less hindered face of the nitrile group. Compare kinetic data (e.g., rate constants for cyanide displacement) between enantiomers using stopped-flow spectroscopy. Stereoelectronic effects can be probed via X-ray crystallography of transition-state analogs or computational modeling (NCI analysis) .

Q. What strategies mitigate racemization during long-term storage of (R)-α-(1-methylethyl)benzeneacetonitrile?

- Methodological Answer : Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to minimize light- or oxygen-induced degradation. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated racemization. Periodically assess ee via chiral HPLC and compare with freshly prepared batches .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and spectral data?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Characterize the compound via differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvates. Cross-reference mass spectral data (e.g., EPA/NIH database entries for molecular ion peaks) and ensure alignment with authenticated reference materials (e.g., NIST Standard Reference Data) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.